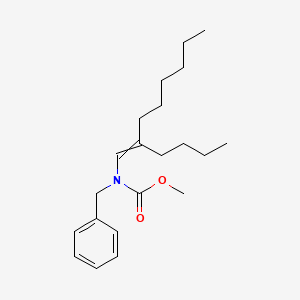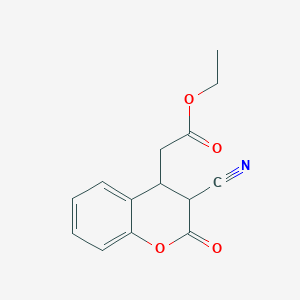
Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate typically involves the condensation of ethyl cyanoacetate with an appropriate benzaldehyde derivative under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives.
科学的研究の応用
Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
作用機序
The mechanism of action of Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Coumarin: Another benzopyran derivative with anticoagulant properties.
Chromone: A structurally related compound with different biological activities.
Flavone: A benzopyran derivative found in various plants with antioxidant properties.
Uniqueness
Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and ester groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.
特性
CAS番号 |
882731-82-0 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC名 |
ethyl 2-(3-cyano-2-oxo-3,4-dihydrochromen-4-yl)acetate |
InChI |
InChI=1S/C14H13NO4/c1-2-18-13(16)7-10-9-5-3-4-6-12(9)19-14(17)11(10)8-15/h3-6,10-11H,2,7H2,1H3 |
InChIキー |
SKZYRUVNDMVOGM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1C(C(=O)OC2=CC=CC=C12)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


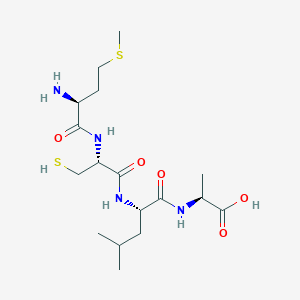
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
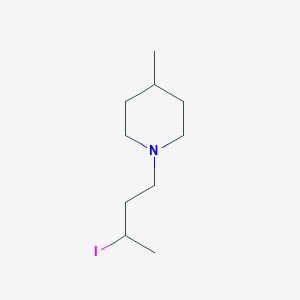
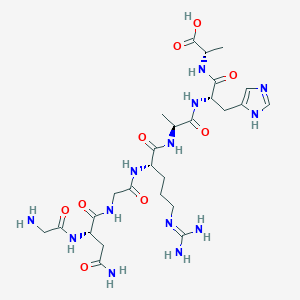
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)
